REACTION_SMILES
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[CH2:25]1[O:26][CH2:27][CH2:28][O:29][CH2:30]1.[CH3:13][O:14][c:15]1[cH:16][cH:17][c:18]([S:21](=[O:22])(=[O:23])[Cl:24])[cH:19][cH:20]1.[CH3:6][CH2:7][N:8]([CH2:9][CH3:10])[CH2:11][CH3:12].[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].[OH2:31]>>[CH2:2]([CH2:3][CH2:4][OH:5])[S:21]([c:18]1[cH:17][cH:16][c:15]([O:14][CH3:13])[cH:20][cH:19]1)(=[O:22])=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(S(=O)(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccc(S(=O)(=O)CCCO)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |